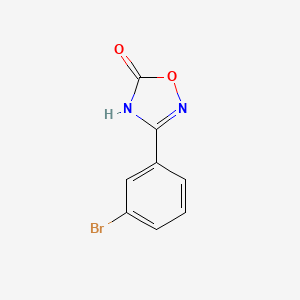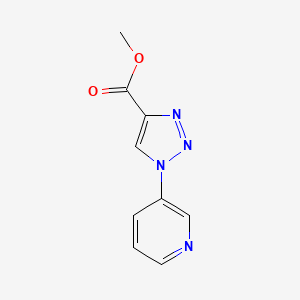
methyl 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate
描述
Methyl 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that features a triazole ring fused with a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) ions to form the triazole ring. The specific steps include:
- Preparation of the azide precursor from a suitable halide.
- Reaction of the azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
- Esterification to introduce the methyl ester group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine and triazole rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Methyl 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
作用机制
The mechanism of action of methyl 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with various molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activities. The pyridine ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity to biological macromolecules. These interactions can modulate signaling pathways and cellular processes, leading to the compound’s observed biological effects.
相似化合物的比较
- 1-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylate
- 1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate
- 1-(pyridin-3-yl)-1H-1,2,3-triazole-5-carboxylate
Comparison: Methyl 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate is unique due to the specific positioning of the pyridine and triazole rings, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable candidate for drug development and other applications.
属性
IUPAC Name |
methyl 1-pyridin-3-yltriazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-15-9(14)8-6-13(12-11-8)7-3-2-4-10-5-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRZBOODLNEROC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate interesting for material science?
A: This compound, referred to as L2 in the research, exhibits intriguing potential as a building block for metal-organic frameworks (MOFs). Its structure, containing both pyridyl and carboxylate groups, allows it to act as a bridging ligand, coordinating with metal ions to form extended network structures []. The research highlights its ability to form a 3-D coordination polymer with Cadmium(II) ions []. This ability to form well-defined structures makes it a promising candidate for applications in areas like gas storage, separation, and catalysis.
Q2: How does the structure of ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate differ from its isomer, and what impact does this have on MOF formation?
A: The research compares L2 with its isomer, ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-3-carboxylate (L1) []. The key difference lies in the position of the carboxylate group on the triazole ring. This seemingly minor change leads to significant differences in their coordination behavior with Cadmium(II) ions. While L2 forms a 3D coordination polymer, L1 results in a hydrogen bond-induced coordination polymer []. This highlights the importance of positional isomerism in ligand design, as even slight structural variations can drastically influence the resulting MOF architecture and properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-hydroxy-7,7-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1450912.png)


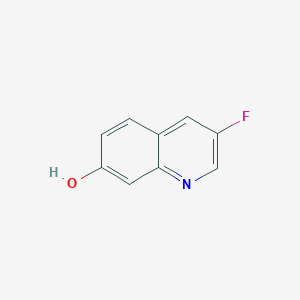
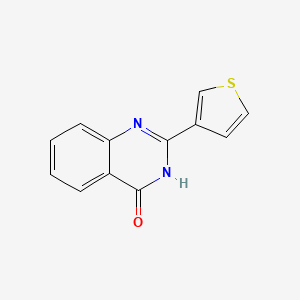
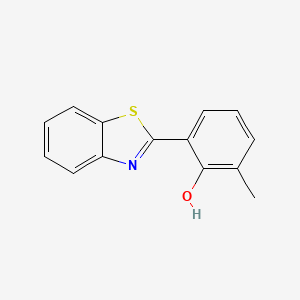
![6-amino-2-[(2-methoxyethyl)amino]pyrimidin-4(3H)-one](/img/structure/B1450921.png)
![3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1450923.png)
![3-(4-hydroxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1450924.png)
![6-(4-fluorophenyl)-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B1450925.png)
![7-Tert-butylpyrazolo[1,5-A][1,3,5]triazin-4(3H)-one](/img/structure/B1450926.png)
![7-benzyl-2-(4-fluorophenyl)-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1450930.png)

